5-((3-Bromopyridin-2-yl)thio)pentan-1-ol
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Overview
Description
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is an organic compound with the molecular formula C10H14BrNOS. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a thioether linkage connecting the pyridine ring to a pentanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and 1-pentanethiol.
Thioether Formation: The 3-bromopyridine undergoes a nucleophilic substitution reaction with 1-pentanethiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the thioether linkage.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaH, K2CO3, various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: De-brominated products
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol involves its interaction with specific molecular targets. The bromine atom and thioether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog without the thioether and pentanol chain.
5-Bromopyridin-2-ol: Contains a hydroxyl group instead of the thioether linkage.
3-Amino-5-bromopyridine: Features an amino group at the 3-position instead of the thioether linkage
Uniqueness
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is unique due to its combination of a bromopyridine moiety with a thioether-linked pentanol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antitumor research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a brominated pyridine ring, which is known to influence its biological properties.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of this compound through various in vitro assays. One such study involved the measurement of nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results indicated that treatment with this compound significantly reduced NO secretion compared to control groups, showcasing its potential as an anti-inflammatory agent.
Table 1: Inhibition of NO Production
Treatment | NO Production (%) | Significance Level |
---|---|---|
Control (LPS only) | 100 | - |
PDTC (30 µM) | 68.32 ± 2.69 | p < 0.05 |
This compound (6 µM) | 48.29 ± 0.71 | p < 0.01 |
The data suggest that the compound exhibits a notable inhibitory effect on LPS-induced NO secretion, indicating its potential for therapeutic applications in inflammatory diseases .
Antitumor Activity
In addition to its anti-inflammatory effects, studies have explored the antitumor properties of compounds similar to this compound. The brominated pyridine moiety has been associated with enhanced anticancer activity due to its ability to interact with cellular signaling pathways involved in tumor growth and proliferation.
Case Study: Antitumor Activity Assessment
A study assessed the cytotoxic effects of various brominated pyridine derivatives on cancer cell lines. The results demonstrated that certain derivatives led to significant cell death in leukemia and breast cancer cells, suggesting that modifications in the chemical structure can enhance biological activity .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Specifically, it may inhibit the NF-kB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines and survival signals in cancer cells.
Properties
Molecular Formula |
C10H14BrNOS |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
5-(3-bromopyridin-2-yl)sulfanylpentan-1-ol |
InChI |
InChI=1S/C10H14BrNOS/c11-9-5-4-6-12-10(9)14-8-3-1-2-7-13/h4-6,13H,1-3,7-8H2 |
InChI Key |
SJAHDWKTQIRCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCCCCCO)Br |
Origin of Product |
United States |
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